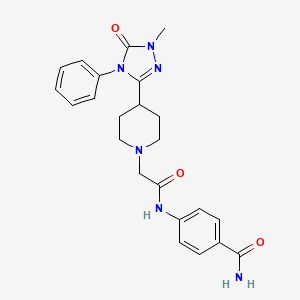

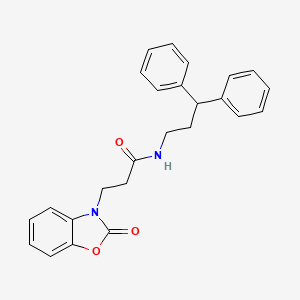

![molecular formula C19H24N2O B2876831 3,5-Dimethyl-2-[(4-phenylpiperazin-1-yl)methyl]phenol CAS No. 866150-06-3](/img/structure/B2876831.png)

3,5-Dimethyl-2-[(4-phenylpiperazin-1-yl)methyl]phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Pharmaceutical Research

This compound is utilized in pharmaceutical research for the development of new therapeutic agents. Its structure is conducive to binding with various receptors in the brain, which can be exploited to create drugs with potential anxiolytic or antidepressant effects . The phenylpiperazine moiety, in particular, is a common feature in molecules that target serotonergic and dopaminergic receptors, suggesting its use in treating disorders related to these neurotransmitter systems.

Biotechnology

In biotechnology, this compound’s applications include the use as a molecular probe to study protein interactions. Its ability to bind selectively to certain proteins can help in understanding the function of these proteins in biological processes. Additionally, it may serve as a starting point for the design of novel enzymes or as a scaffold for engineering biomolecules with desired properties .

Agriculture

While direct applications in agriculture are not extensively documented, compounds like 3,5-Dimethyl-2-[(4-phenylpiperazin-1-yl)methyl]phenol could be investigated for their potential as growth promoters or pesticides. Their structural complexity allows for a high degree of specificity, which could be harnessed to target specific pests or enhance crop resilience .

Material Science

In material science, this compound could be explored for its properties as an organic semiconductor or in the creation of novel polymers. Its aromatic structure and potential for electron delocalization make it a candidate for conducting materials, which are crucial in the development of electronic devices .

Environmental Science

The environmental applications of this compound may include its use as a chemical marker for pollution tracking. Due to its distinctive chemical structure, it can be identified and quantified in environmental samples, aiding in the monitoring of industrial pollutants.

Analytical Chemistry

In analytical chemistry, 3,5-Dimethyl-2-[(4-phenylpiperazin-1-yl)methyl]phenol can be used as a standard or reference compound in various chromatographic and spectroscopic methods. Its well-defined structure and properties allow for accurate calibration and validation of analytical instruments .

Mechanism of Action

Target of Action

The primary target of 3,5-Dimethyl-2-[(4-phenylpiperazin-1-yl)methyl]phenol is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. The increased acetylcholine can then bind to more receptors, enhancing cholinergic transmission .

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which is involved in learning and memory . By preventing the breakdown of acetylcholine, the compound enhances the signaling in this pathway, potentially improving cognitive function .

Result of Action

The inhibition of AChE by 3,5-Dimethyl-2-[(4-phenylpiperazin-1-yl)methyl]phenol could lead to enhanced cognitive function due to increased acetylcholine signaling . .

properties

IUPAC Name |

3,5-dimethyl-2-[(4-phenylpiperazin-1-yl)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-15-12-16(2)18(19(22)13-15)14-20-8-10-21(11-9-20)17-6-4-3-5-7-17/h3-7,12-13,22H,8-11,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNSDYUJXFCVZEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)CN2CCN(CC2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-2-[(4-phenylpiperazin-1-yl)methyl]phenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-Pyridin-2-ylpiperazin-1-yl)propan-2-yl]but-2-ynamide](/img/structure/B2876753.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-2-sulfonamide](/img/structure/B2876755.png)

![N-[4-(1-adamantyl)phenyl]-3,5,7-trimethyladamantane-1-carboxamide](/img/structure/B2876757.png)

![1-[3-[6-(pyridin-3-ylmethylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]phenyl]ethanol](/img/structure/B2876763.png)

methyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2876766.png)